Fenbufen-d9
Overview
Description
Fenbufen-d9 is a deuterium-labeled version of Fenbufen . Fenbufen is an orally active non-steroidal anti-inflammatory drug (NSAID) with antipyretic effects . It has potent activity in a variety of animal models, including carageenin edema, UV erythema, and adjuvant arthritis .
Molecular Structure Analysis
The molecular formula of Fenbufen-d9 is C16H5D9O3, and its molecular weight is 263.34 .Chemical Reactions Analysis
Fenbufen and its analogs have been prepared by the Friedel-Crafts condensation of succinic anhydride with various aromatic compounds catalyzed by aluminum chloride . Some compounds were prepared by modification of preformed aryl keto acids .Scientific Research Applications
Immunomodulatory Potential
Research has investigated the immunomodulatory activities of fenbufen, demonstrating its potential in modulating cell-mediated and humoral immunity. Fenbufen was shown to suppress delayed-type hypersensitivity reactions and reduce antibody titers in immune-activated mice, suggesting its applicability in treating immune system disorders (Akhtar et al., 2022).
Drug Delivery Systems
Fenbufen has been incorporated into advanced drug delivery systems to improve its bioavailability and efficacy. Studies have demonstrated the successful intercalation of fenbufen into layered double hydroxides (LDHs) and its controlled release from such systems. This approach suggests fenbufen's role in developing novel drug delivery mechanisms for enhanced therapeutic outcomes (Li et al., 2004).
Photodynamic Properties
Investigations into the photochemical properties of fenbufen have uncovered its potential as a photodynamic agent. Fenbufen sensitizes the formation of excited singlet oxygen, indicating its possible use in photodynamic therapy for treating various diseases, although its phototoxic reactions necessitate careful application (Navaratnam & Jones, 2000).
Chemical Interactions and Complex Formation
The chemical behavior of fenbufen, including its interactions with other compounds, has been a subject of study. For instance, its inclusion complex with β-cyclodextrin, which enhances oral bioavailability and reduces side effects, demonstrates the versatility of fenbufen in forming beneficial chemical complexes for medical applications (Billes et al., 2013).
Antitumor Activity
Research on organotin derivatives of fenbufen has highlighted its potential antitumor activity. Di- and tri-organotin compounds of fenbufen have shown efficacy against human tumor cell lines, indicating a promising avenue for the development of new anticancer agents (Tian et al., 2005).
Safety And Hazards
Future Directions
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
properties
IUPAC Name |
4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-LOIXRAQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbufen-d9 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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